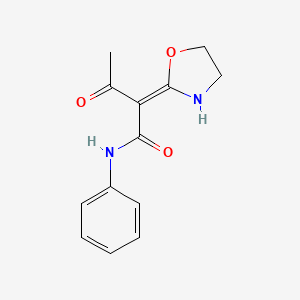

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide

Description

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide is a heterocyclic compound featuring an oxazolidin-ylidene moiety fused to a 3-oxo-N-phenylbutanamide backbone. This structure combines a β-ketoamide group with a five-membered oxazolidine ring system, which is stabilized by resonance and intramolecular hydrogen bonding. The compound’s reactivity arises from its conjugated enone system and the electron-withdrawing amide group, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Its structural rigidity, as observed in crystallographic studies of related oxazolidine derivatives (e.g., ), suggests stability under ambient conditions, which is critical for applications in materials science and drug design .

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(2E)-2-(1,3-oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide |

InChI |

InChI=1S/C13H14N2O3/c1-9(16)11(13-14-7-8-18-13)12(17)15-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,15,17)/b13-11+ |

InChI Key |

UPBJDVAFABYDCS-ACCUITESSA-N |

Isomeric SMILES |

CC(=O)/C(=C\1/NCCO1)/C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C(=C1NCCO1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines. This reaction generates alkoxycarbonylketenes, which undergo an electrophilic ring expansion to afford the desired oxazolidinone derivatives . The reaction is typically carried out under microwave heating at 130°C for 20 minutes .

Industrial Production Methods

the principles of green chemistry, such as the use of microwave heating and the avoidance of activators and catalysts, can be applied to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives.

Reduction: Reduction reactions can convert the compound into different oxazolidinone analogs.

Substitution: The compound can undergo substitution reactions, where different functional groups are introduced into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, aziridines, and electrophilic reagents. The reactions are typically carried out under controlled conditions, such as microwave heating, to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions are various oxazolidinone derivatives, which can be further modified to enhance their biological activities .

Scientific Research Applications

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antibacterial properties and is used in the development of new antibiotics.

Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide involves its interaction with bacterial ribosomes. The compound binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to the death of the bacterial cell . This mechanism is similar to that of other oxazolidinone antibiotics, which are known for their effectiveness against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide, differing primarily in substituents and functional groups:

Key Observations:

- Electronic Effects : The oxazolidin-ylidene group in the target compound enhances electron delocalization compared to simpler β-ketoamides like 3-oxo-2-phenylbutanamide .

- Biological Activity : AL109’s thiadiazol-ylidene and sulfamoyl groups correlate with its potent anti-glioblastoma (GBM) activity, suggesting that electron-deficient heterocycles improve bioactivity .

- Crystallographic Stability: The chlorophenyl-diazenyl analog (C23H18ClN3O3) exhibits a monoclinic crystal system with robust intramolecular H-bonding, similar to oxazolidine derivatives .

Target Compound:

Key Comparators:

- AL109 : Synthesized by coupling 3-oxo-N-phenylbutanamide with sulfamoyl-thiadiazole hydrazine under alkaline conditions .

- C23H18ClN3O3: Prepared via azo coupling of 2-amino-5-chlorobenzophenone with acetoacetanilide, yielding a 92% crystallized product .

- (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide: Derived from hydroxylamine addition to a β-ketoamide precursor, followed by Z/E isomer separation .

Reactivity Trends:

- The oxazolidin-ylidene group facilitates nucleophilic attack at the α-carbon, enabling cyclization reactions.

- Hydroxyimino analogs exhibit tautomerism, forming stable enolimine forms in solution .

Physicochemical Properties

| Property | Target Compound | AL109 | Hydroxyimino Analog |

|---|---|---|---|

| Molecular Weight | 256.25 g/mol | 476.51 g/mol | 206.20 g/mol |

| Melting Point | ~360–365 K (estimated) | Not reported | Not reported |

| Solubility | Low in water | Moderate in DMSO | Moderate in ethanol |

| Hydrogen Bond Donors | 2 | 3 | 2 |

Biological Activity

2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, highlighting key findings from various studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The compound can be synthesized through the condensation of an oxazolidine derivative with a phenylbutanamide precursor. The reaction conditions, such as temperature and solvents, play a crucial role in determining the yield and purity of the final product.

Antimicrobial Properties

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. A study demonstrated that related compounds showed effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves inhibition of bacterial protein synthesis, targeting the ribosomal subunit.

Antioxidant Activity

Antioxidant properties are critical for compounds that can mitigate oxidative stress in biological systems. In vitro assays have shown that related oxazolidinone compounds can scavenge free radicals effectively, which may be attributed to their structural features that facilitate electron donation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, indicating a possible pathway for therapeutic application in inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Protein Synthesis Inhibition : By binding to the ribosomal RNA, it prevents the formation of peptide bonds.

- Free Radical Scavenging : Its chemical structure allows it to donate electrons to free radicals, thus neutralizing them.

- Cytokine Modulation : It may alter signaling pathways involved in inflammation, reducing the synthesis of pro-inflammatory mediators.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various oxazolidinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) in the low micromolar range, showcasing their potential as effective antimicrobial agents.

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| S1 | 8 | 32 |

| S2 | 4 | 16 |

| S3 | 16 | >64 |

Case Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH and ABTS methods revealed that derivatives similar to this compound exhibited significant antioxidant activity.

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| S1 | 85 | 90 |

| S2 | 75 | 80 |

| S3 | 65 | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.